molecular formula C15H18INO4 B13098404 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate

Cat. No.: B13098404
M. Wt: 403.21 g/mol
InChI Key: YJCMKRCDQOFFRL-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

The synthesis of 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the tert-butyl and methyl groups. The iodination step is usually carried out using iodine or an iodine-containing reagent under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.

    Substitution: The iodo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodo group can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 6-iodoindoline-1,2-dicarboxylate can be compared with other indoline derivatives, such as:

    1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate: Lacks the iodo substituent, which may affect its reactivity and applications.

    1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Contains a piperidine ring instead of an indoline core, leading to different chemical properties.

    1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Features an aminopyrrolidine structure, offering distinct biological activities.

Properties

Molecular Formula

C15H18INO4

Molecular Weight

403.21 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 6-iodo-2,3-dihydroindole-1,2-dicarboxylate

InChI

InChI=1S/C15H18INO4/c1-15(2,3)21-14(19)17-11-8-10(16)6-5-9(11)7-12(17)13(18)20-4/h5-6,8,12H,7H2,1-4H3

InChI Key

YJCMKRCDQOFFRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2)I)C(=O)OC

Origin of Product

United States

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